3-Chloro-4-(trifluoromethoxy)benzoyl chloride

CAS No.: 261763-17-1

Cat. No.: VC1996790

Molecular Formula: C8H3Cl2F3O2

Molecular Weight: 259.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261763-17-1 |

|---|---|

| Molecular Formula | C8H3Cl2F3O2 |

| Molecular Weight | 259.01 g/mol |

| IUPAC Name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride |

| Standard InChI | InChI=1S/C8H3Cl2F3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |

| Standard InChI Key | BAFYBTOKEKLGKH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structure

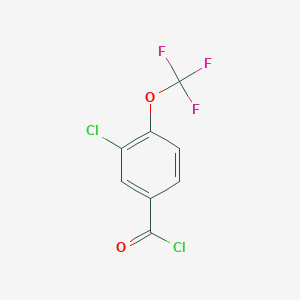

3-Chloro-4-(trifluoromethoxy)benzoyl chloride is an aromatic acid chloride characterized by a benzoyl chloride backbone with chloro and trifluoromethoxy substituents. Its structural composition provides unique chemical properties that contribute to its versatility in organic synthesis.

Basic Identification Parameters

The compound's primary identification parameters are summarized in Table 1, providing a comprehensive overview of its chemical identity.

Table 1: Chemical Identity and Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | 3-Chloro-4-(trifluoromethoxy)benzoyl chloride |

| CAS Number | 261763-17-1 |

| Molecular Formula | C₈H₃Cl₂F₃O₂ |

| Molecular Weight | 259.01 g/mol |

| IUPAC Name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F |

| InChI | InChI=1S/C8H3Cl2F3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |

| InChIKey | BAFYBTOKEKLGKH-UHFFFAOYSA-N |

The compound's structure features a benzoyl chloride group with a chlorine substituent at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring . This arrangement of functional groups contributes to its unique chemical behavior and reactivity profile.

Common Synonyms

The compound is known by several synonyms in chemical databases and commercial catalogs:

-

3-chloro-4-(trifluoromethoxy)benzoyl chloride (primary name)

-

Benzoyl chloride, 3-chloro-4-(trifluoromethoxy)- (alternative naming convention)

-

3-CHLORO-4-(TRIFLUOROMETHOXY)BENZOYLCHLORIDE (uppercase variant)

Physical Properties

Understanding the physical properties of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is essential for its proper handling, storage, and application in synthesis. These properties dictate its behavior under various conditions and influence its utility in chemical reactions.

Fundamental Physical Properties

The compound exists as a colorless liquid under standard conditions, with several experimentally determined and predicted physical parameters that characterize its behavior.

Table 2: Physical Properties of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride

| Property | Value | Method |

|---|---|---|

| Physical State | Liquid | Observed |

| Color | Colorless | Observed |

| Boiling Point | 248.5°C at 760 mmHg | Predicted |

| Density | 1.54 g/cm³ | Predicted |

| Flash Point | 99.7°C | Predicted |

| Refractive Index | 1.488 | Predicted |

| Vapor Pressure | 0.0242 mmHg at 25°C | Predicted |

| XLogP3-AA | 4.2 | Computed |

| Exact Mass | 257.9462192 Da | Computed |

These physical properties indicate that 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is a relatively dense liquid with low volatility at room temperature, which influences its handling in laboratory and industrial settings .

Molecular Interaction Parameters

The compound's ability to interact with other molecules is characterized by several computed parameters:

These parameters suggest that while the compound cannot donate hydrogen bonds, it can accept them through its oxygen and chlorine atoms, potentially influencing its solubility profile and interactions with biological systems.

Chemical Reactivity and Behavior

The reactivity of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is largely governed by the presence of the acyl chloride group, which makes it highly susceptible to nucleophilic attack. Additionally, the electronic effects of the chloro and trifluoromethoxy substituents modify its reactivity compared to unsubstituted benzoyl chloride.

Key Reactive Sites

The primary reactive site in 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is the carbonyl carbon of the acyl chloride group. This carbon is electrophilic due to both the electron-withdrawing effect of the chlorine atom directly attached to the carbonyl and the additional electron-withdrawing effects of the ring substituents .

The electron-withdrawing nature of both the chlorine at the 3-position and the trifluoromethoxy group at the 4-position enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to simple benzoyl chlorides .

Hydrolytic Sensitivity

Like other acyl chlorides, 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is highly sensitive to hydrolysis. In the presence of water, it rapidly hydrolyzes to form 3-chloro-4-(trifluoromethoxy)benzoic acid and hydrochloric acid. This hydrolytic sensitivity necessitates anhydrous conditions for storage and handling .

Applications and Uses

3-Chloro-4-(trifluoromethoxy)benzoyl chloride serves as a versatile synthetic intermediate with applications spanning multiple fields of chemistry and materials science.

Pharmaceutical Applications

In pharmaceutical synthesis, 3-Chloro-4-(trifluoromethoxy)benzoyl chloride functions as a key building block for introducing the 3-chloro-4-(trifluoromethoxy)benzoyl moiety into target molecules. This structural modification can impart specific physicochemical properties to drug candidates, including:

-

Enhanced lipophilicity, facilitating membrane permeation

-

Increased metabolic stability due to the trifluoromethoxy group

-

Modified hydrogen-bonding capabilities affecting target binding

The trifluoromethoxy group, in particular, has gained significance in medicinal chemistry as it can enhance a drug's ability to cross biological membranes while simultaneously providing resistance to metabolic degradation.

Agrochemical Applications

In agrochemical development, 3-Chloro-4-(trifluoromethoxy)benzoyl chloride serves as an intermediate in the synthesis of various crop protection agents. The trifluoromethoxy-substituted aromatic structures are prevalent in modern agrochemicals due to their stability and biological activity. Specific applications include:

-

Development of selective herbicides

-

Synthesis of insecticides with targeted activity

-

Preparation of fungicides with enhanced persistence in field conditions

Materials Science Applications

The compound also finds applications in materials science, particularly in the synthesis of specialty polymers and materials with unique properties. The incorporation of fluorinated aromatic moieties can impart:

-

Enhanced thermal stability

-

Improved chemical resistance

-

Modified surface properties and interfacial behavior

Research Findings and Future Directions

Despite limited specific research findings on 3-Chloro-4-(trifluoromethoxy)benzoyl chloride in the provided sources, its structural features suggest potential for expanded applications in several areas.

Future Research Opportunities

Several promising research directions could expand the utility of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride:

-

Development of novel synthetic methodologies utilizing this reagent for selective acylation

-

Investigation of structure-activity relationships in biological systems for compounds containing the 3-chloro-4-(trifluoromethoxy)benzoyl moiety

-

Exploration of catalytic systems that can enhance the selectivity of reactions involving this compound

-

Materials science applications leveraging the unique properties imparted by the trifluoromethoxy group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume